

# Validating the Synergistic Effects of Ivermectin with Other Drugs: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ivomec**

Cat. No.: **B10770092**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs with established safety profiles presents a promising and efficient avenue for novel therapeutic strategies. Ivermectin, a broad-spectrum anti-parasitic agent, has garnered significant interest for its potential synergistic effects when combined with other drugs in the treatment of cancer, viral infections, and parasitic diseases. This guide provides an objective comparison of ivermectin's performance in combination with various therapeutic agents, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

## I. Synergistic Effects in Oncology

Ivermectin has been shown to enhance the efficacy of conventional chemotherapy and targeted therapies in various cancer models. This synergy often involves the modulation of key signaling pathways and the reversal of drug resistance mechanisms.

### I.A. Combination with Paclitaxel in Ovarian and Lung Cancer

Studies have demonstrated that ivermectin potentiates the cytotoxic effects of paclitaxel, a widely used chemotherapeutic agent, in high-grade serous carcinoma (HGSC) and non-small cell lung cancer (NSCLC).

Quantitative Data Summary: Ivermectin and Paclitaxel Synergy

| Cell Line      | Cancer Type                 | Drug Combination        | IC50 (µM) - Ivermectin | IC50 (nM) - Paclitaxel | Synergy Model          | Synergy Score/Effect               | Reference |
|----------------|-----------------------------|-------------------------|------------------------|------------------------|------------------------|------------------------------------|-----------|
| OVCAR8         | High-Grade Serous Carcinoma | Ivermectin + Paclitaxel | 15                     | 10                     | Loewe, Bliss, HSA, ZIP | Additive Effect                    | [1][2]    |
| OVCAR8 PTX R C | Paclitaxel - Resistant HGSC | Ivermectin + Paclitaxel | 15                     | 10                     | Loewe, Bliss, HSA, ZIP | Additive Effect                    | [1][2]    |
| A549           | Non-Small Cell Lung Cancer  | Ivermectin + Paclitaxel | 4.29                   | 2.7                    | Not Specified          | Synergistic Induction of Apoptosis | [3]       |

### Signaling Pathway: Ivermectin and Paclitaxel in Drug-Resistant Cancer

Ivermectin can overcome paclitaxel resistance by inhibiting the expression of P-glycoprotein (P-gp), a drug efflux pump, through the EGFR/ERK/Akt/NF-κB pathway.[4]

[Click to download full resolution via product page](#)

Caption: Ivermectin overcomes paclitaxel resistance by inhibiting the EGFR/ERK/Akt/NF-κB pathway, leading to reduced P-glycoprotein expression and increased intracellular paclitaxel concentration.

## I.B. Synergy with Immunotherapy in Breast Cancer

Ivermectin has been shown to convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.<sup>[5]</sup> It induces immunogenic cell death (ICD) and modulates the tumor microenvironment.<sup>[5]</sup>

### Signaling Pathway: Ivermectin's Immunomodulatory Effects

Ivermectin acts as an allosteric modulator of the ATP/P2X4/P2X7 axis, which is active in both cancer and immune cells.<sup>[5][6]</sup> This leads to the selective targeting of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: Ivermectin induces immunogenic cell death and inhibits immunosuppressive cells via P2X7 modulation, creating a favorable tumor microenvironment for anti-PD1 therapy.

## II. Antiviral Synergistic Effects

Ivermectin has demonstrated synergistic antiviral activity against SARS-CoV-2 when combined with other repurposed drugs.

### II.A. Combination with Niclosamide against SARS-CoV-2

In vitro studies have shown a strong synergistic effect between ivermectin and niclosamide in inhibiting SARS-CoV-2 replication.

#### Quantitative Data Summary: Ivermectin and Niclosamide Synergy against SARS-CoV-2

| Cell Line | Virus      | Drug Combination         | IC50 (µM) - Ivermectin | IC50 (µM) - Niclosamide | Synergy Model | Synergy Score/Eff   | Reference |
|-----------|------------|--------------------------|------------------------|-------------------------|---------------|---------------------|-----------|
| Vero E6   | SARS-CoV-2 | Ivermectin + Niclosamide | 1.23                   | 0.049                   | Loewe         | Peak Synergy: 24.6  | [7]       |
| Calu-3    | SARS-CoV-2 | Ivermectin + Niclosamide | 0.2                    | 0.2                     | Loewe         | Peak Synergy: 10.86 | [7]       |

#### Experimental Workflow: In Vitro Antiviral Synergy Assay

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Ivermectin Strengthens Paclitaxel Effectiveness in High-Grade Serous Carcinoma in 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Augmentation of Extracellular ATP Synergizes With Chemotherapy in Triple Negative Breast Cancer [frontiersin.org]
- 4. Ivermectin reverses the drug resistance in cancer cells through EGFR/ERK/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin converts cold tumors hot and synergizes with immune checkpoint blockade for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synergistic anti-SARS-CoV-2 activity of repurposed anti-parasitic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Synergistic Effects of Ivermectin with Other Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10770092#validating-the-synergistic-effects-of-ivermectin-with-other-drugs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)